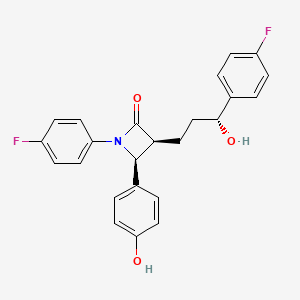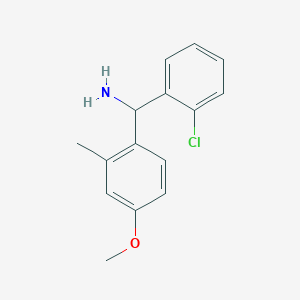
5-Cyclobutyl-1H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
5-Cyclobutyl-1H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C6H9N3S and its molecular weight is 155.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche en protéomique
Le 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol est utilisé dans la recherche en protéomique pour son potentiel dans l'étude des structures et des fonctions des protéines . Ses propriétés moléculaires peuvent aider à l'identification et à la quantification des protéines, en particulier lorsqu'elles sont marquées ou étiquetées pour la détection.
Découverte de médicaments
Ce composé a été intégré à divers candidats médicaments en raison de son noyau triazole, qui est un motif courant dans les produits pharmaceutiques . Il est particulièrement utile dans la synthèse de médicaments antiviraux, tels que ceux utilisés pour traiter les infections respiratoires et l'hépatite C.
Synthèse organique
En chimie organique, le this compound sert de bloc de construction pour créer des molécules complexes . Sa polyvalence permet la construction de diverses structures organiques, qui peuvent être cruciales dans la synthèse de nouvelles entités chimiques.
Chimie des polymères
Le composé est instrumental dans la formation de nouveaux polymères luminescents lorsqu'il est réagi avec des sels de cadmium (II) . Ces polymères ont des applications potentielles dans la création de nouveaux matériaux avec des propriétés optiques spécifiques.
Chimie supramoléculaire
Grâce à sa capacité à agir comme un ligand, le this compound peut être utilisé pour développer des polymères de coordination et d'autres structures supramoléculaires . Ces structures sont essentielles pour créer des matériaux aux propriétés mécaniques et chimiques uniques.
Bioconjugaison
En bioconjugaison, ce composé peut être utilisé pour relier des biomolécules les unes aux autres ou à des supports solides . Cette application est cruciale dans le développement de biosenseurs et d'outils de diagnostic.
Biologie chimique
Les propriétés du this compound le rendent adapté à une utilisation en biologie chimique, en particulier dans l'étude des processus biologiques au niveau moléculaire . Il pourrait être utilisé pour sonder la fonction des enzymes ou d'autres protéines à l'intérieur des cellules.
Imagerie fluorescente
Le potentiel du composé à former des matériaux luminescents en fait un candidat pour une utilisation dans des techniques d'imagerie fluorescente . Cette application est importante pour visualiser les tissus biologiques et comprendre les processus cellulaires.
Mécanisme D'action
Target of Action
1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The specific targets would depend on the specific substituents on the triazole ring.
Mode of Action
The mode of action of 1,2,4-triazoles generally involves interactions with biological receptors through hydrogen bonding and dipole interactions . The specific mode of action would depend on the specific targets and the nature of the substituents on the triazole ring.
Biochemical Pathways
1,2,4-triazoles have been found to have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . The specific biochemical pathways affected would depend on the specific targets and the nature of the substituents on the triazole ring.
Result of Action
The molecular and cellular effects of a compound’s action would depend on its specific targets and mode of action. For 1,2,4-triazoles, these effects could include the inhibition of certain enzymes or the modulation of certain cellular processes .
Analyse Biochimique
Biochemical Properties
5-Cyclobutyl-1H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It exhibits tautomerism in solution and can form luminescent polymers with cadmium (II) salts . The compound undergoes regioselective S-alkylation to form a series of S-substituted derivatives . It interacts with enzymes and proteins, potentially influencing their activity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins may lead to changes in cell function, including alterations in metabolic pathways and gene regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the specific enzyme and context. The compound’s binding to proteins can lead to changes in their conformation and activity, ultimately affecting gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can have sustained effects on cells, with potential implications for its use in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses could lead to toxicity or adverse effects. Studies have shown threshold effects, where the compound’s impact on cellular function and metabolism changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect overall cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall function within the cell .
Propriétés
IUPAC Name |
5-cyclobutyl-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c10-6-7-5(8-9-6)4-2-1-3-4/h4H,1-3H2,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGCHUJWNBJZMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=S)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B1451825.png)
![2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1451826.png)

![1-[1-(furan-2-ylmethyl)piperidin-4-yl]-N-methylmethanamine](/img/structure/B1451828.png)

![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451833.png)







